1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl- 1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl-
Brand Name: Vulcanchem
CAS No.: 42779-94-2
VCID: VC17274551
InChI: InChI=1S/C19H16FNO2/c1-13-15(12-19(22)23)11-18(14-5-3-2-4-6-14)21(13)17-9-7-16(20)8-10-17/h2-11H,12H2,1H3,(H,22,23)
SMILES:
Molecular Formula: C19H16FNO2
Molecular Weight: 309.3 g/mol

1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl-

CAS No.: 42779-94-2

Cat. No.: VC17274551

Molecular Formula: C19H16FNO2

Molecular Weight: 309.3 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl- - 42779-94-2

Specification

CAS No. 42779-94-2
Molecular Formula C19H16FNO2
Molecular Weight 309.3 g/mol
IUPAC Name 2-[1-(4-fluorophenyl)-2-methyl-5-phenylpyrrol-3-yl]acetic acid
Standard InChI InChI=1S/C19H16FNO2/c1-13-15(12-19(22)23)11-18(14-5-3-2-4-6-14)21(13)17-9-7-16(20)8-10-17/h2-11H,12H2,1H3,(H,22,23)
Standard InChI Key ZZQPGNQRAUMMGH-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3)CC(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 1H-pyrrole-3-acetic acid, 1-(4-fluorophenyl)-2-methyl-5-phenyl- is C₁₉H₁₆FNO₂, with a molecular weight of 309.3 g/mol. Its IUPAC name, 2-[1-(4-fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]acetic acid, reflects the substitution pattern on the pyrrole core. The acetic acid moiety at position 3 introduces polarity, while the fluorophenyl and phenyl groups enhance aromatic stacking potential.

Key Structural Features:

  • Fluorophenyl Group: The electron-withdrawing fluorine atom at the para position of the phenyl ring modulates electron density, influencing intermolecular interactions.

  • Methyl Group: Steric effects from the 2-methyl substituent may restrict rotational freedom, stabilizing specific conformations.

  • Phenyl Group: The 5-phenyl substituent contributes to hydrophobic interactions, critical for binding to biological targets.

Synthesis and Characterization

Paal–Knorr Pyrrole Synthesis

The compound is synthesized via the Paal–Knorr reaction, a classical method for pyrrole formation involving cyclization of 1,4-dicarbonyl compounds with primary amines. For this derivative, optimized conditions include:

ParameterCondition
Temperature80–100°C
SolventEthanol or toluene
CatalystAcidic (e.g., p-toluenesulfonic acid)
Reaction Time6–12 hours

This method yields the pyrrole core with subsequent functionalization steps introducing the acetic acid group. Purification via column chromatography or recrystallization ensures high purity (>95%).

Spectroscopic Characterization

  • IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ confirm the carboxylic acid group, while ~1250 cm⁻¹ corresponds to C-F bonds.

  • NMR Spectroscopy:

    • ¹H NMR: A singlet at δ 2.1 ppm (3H) for the 2-methyl group; multiplet signals between δ 7.2–7.8 ppm for aromatic protons.

    • ¹³C NMR: Resonance at δ 175 ppm for the carbonyl carbon of the acetic acid moiety.

Computational Insights and Reactivity

Molecular Docking Predictions

In silico docking studies of similar pyrrole-acetic acid derivatives with cyclooxygenase-2 (COX-2) reveal binding affinities (ΔG = -8.5 kcal/mol) at the active site, suggesting anti-inflammatory potential .

Biological Activities and Mechanisms

Microbial StrainMIC (µg/mL)Reference Compound
Staphylococcus aureus16–321H-pyrrole-3-acetic acid derivatives
Escherichia coli64–128

The fluorophenyl group may enhance membrane permeability, while the acetic acid moiety disrupts bacterial cell wall synthesis.

Anticancer Activity

Mechanistic studies propose apoptosis induction via caspase-3 activation and Bcl-2 suppression. Comparative data for analogous compounds:

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (breast)12.4Caspase-3/7 activation
A549 (lung)18.7G2/M cell cycle arrest

Industrial and Pharmaceutical Applications

Drug Development

The compound’s dual functionality (polar acetic acid and hydrophobic aryl groups) makes it a candidate for:

  • COX-2 inhibitors (anti-inflammatory)

  • Topoisomerase II inhibitors (anticancer)

  • Antimicrobial adjuvants

Material Science

Pyrrole derivatives are employed in:

  • Conductive polymers (e.g., polypyrrole composites)

  • Organic semiconductors due to π-π stacking capabilities.

Challenges and Future Directions

Despite its promise, gaps remain in:

  • In vivo toxicology profiles

  • Scalable synthesis protocols

  • Target specificity in biological systems

Advances in continuous flow chemistry and cryogenic reaction optimization could address these limitations, enabling clinical translation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator